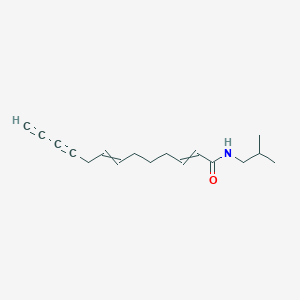
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple double and triple bonds, making it a compound of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide typically involves the use of cycloaddition reactions, such as the Diels-Alder reaction . This reaction is valuable in organic synthesis due to its ability to form six-membered rings through the addition of dienes and dienophiles . The reaction conditions often require the presence of electron-attracting and electron-donating groups to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
科学的研究の応用
N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: The compound is used in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of various addition products . The stability of the resulting carbocations and the resonance effects play a crucial role in determining the reaction outcomes .
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Methylpropyl)trideca-2,7-diene-10,12-diynamide include other dienes and diynes with similar structural features. Examples include:
- N-(2-Methylpropyl)tridec-7-en-10,12-diynamide
- Other trideca-dienes and diynamides with varying substituents
Uniqueness
This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical reactivity and properties
特性
CAS番号 |
87797-74-8 |
|---|---|
分子式 |
C17H23NO |
分子量 |
257.37 g/mol |
IUPAC名 |
N-(2-methylpropyl)trideca-2,7-dien-10,12-diynamide |
InChI |
InChI=1S/C17H23NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)18-15-16(2)3/h1,8-9,13-14,16H,7,10-12,15H2,2-3H3,(H,18,19) |
InChIキー |
AUFSPNOHXVRCBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C=CCCCC=CCC#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

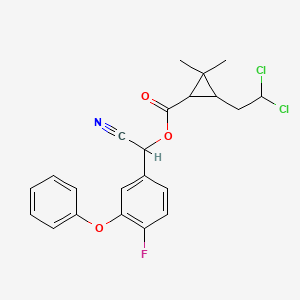
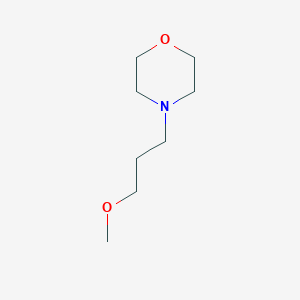
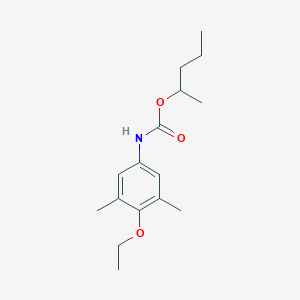
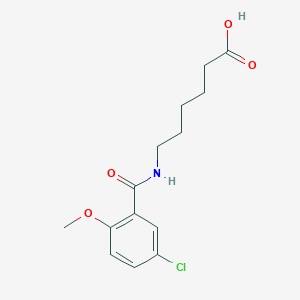
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
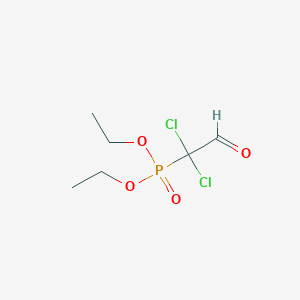
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
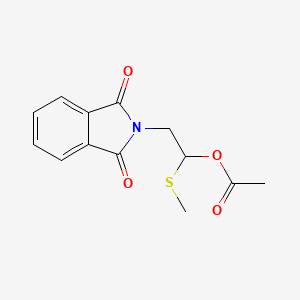

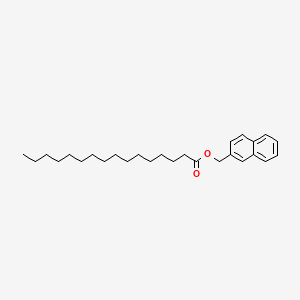
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)
